[(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate
Description
The compound [(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)butanoate is a structurally complex molecule featuring a benzothiadiazine core modified with a 1,1-dioxo group, a butanoate ester, and a (3-chloro-4-fluorophenyl)carbamoyl moiety. The benzothiadiazine scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications, due to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions . The inclusion of electron-withdrawing substituents (Cl, F) on the phenyl ring may enhance metabolic stability and binding affinity to target proteins, while the butanoate ester could influence solubility and bioavailability.
Properties
IUPAC Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S/c20-13-10-12(8-9-14(13)21)22-18(25)11-29-19(26)7-3-6-17-23-15-4-1-2-5-16(15)30(27,28)24-17/h1-2,4-5,8-10H,3,6-7,11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQGATKJEHJTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC(=O)OCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate typically involves multiple steps. One common approach is to start with the preparation of the 3-chloro-4-fluoroaniline derivative, which is then reacted with ethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
[(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
[(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Target Compound vs. Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate ()
The benzothiadiazine core is shared between the target compound and the analog from . However, key differences include:
- Substituent Position: The target compound features a 1,1-dioxo group at the 2,4-positions of the benzothiadiazine, whereas the analog in has a 2,2-dioxo configuration.
- Carbamoyl Group : The (3-chloro-4-fluorophenyl)carbamoyl group introduces steric bulk and halogen-mediated interactions absent in the simpler hydroxy substituent of the analog.
Target Compound vs. Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate ()
While structurally distinct (thiadiazole vs. benzothiadiazine core), this analog shares functional similarities:
- Ester Functionality: Both compounds utilize methyl esters, but the target’s butanoate chain may offer better pharmacokinetic profiles.
- Carbamoyl Groups : The phenylcarbamoyl group in lacks halogen substituents, suggesting the target compound’s Cl/F groups could enhance target specificity or metabolic resistance.
Pharmacological and Physicochemical Properties
Research Findings and Challenges
- Synthetic Complexity : The target compound’s synthesis likely requires meticulous regiocontrol, as late-stage modifications of benzothiadiazines are prone to side reactions (e.g., transesterification or halogenation at undesired positions) .
- Biological Performance : While halogenation improves metabolic stability, the Cl/F substituents may increase toxicity risks, necessitating detailed ADMET studies.
- Comparative Efficacy: The butanoate ester’s extended chain could prolong half-life compared to shorter esters but may reduce aqueous solubility, requiring formulation optimization.
Biological Activity
The compound [(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a benzothiadiazin core and a carbamoyl moiety. The presence of the 3-chloro-4-fluorophenyl group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClF₂N₃O₄S |
| Molecular Weight | Approximately 357 g/mol |
| IUPAC Name | [(3-chloro-4-fluorophenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Carbamoyl Group : This can be achieved through acylation reactions involving 3-chloro-4-fluoroaniline.
- Cyclization to Form Benzothiadiazin Core : This step often employs cyclization agents under controlled conditions to ensure the formation of the desired ring structure.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the carbamoyl moiety to the benzothiadiazin structure.
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. Inhibiting this enzyme can be beneficial in treating skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease .
- Modulation of Cellular Signaling : Preliminary studies suggest that it may interact with cellular pathways that regulate apoptosis and cell proliferation.
Case Studies and Research Findings
- Tyrosinase Inhibition Study :
- Pharmacological Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
